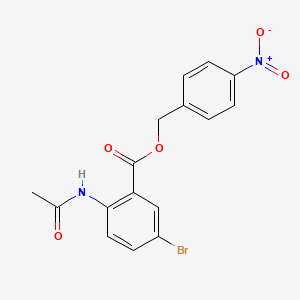![molecular formula C16H15Cl2NO4S B3530761 N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3530761.png)
N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine
説明
N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine, commonly known as DCKA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
DCKA works by inhibiting the activity of glutamate carboxypeptidase II, which is responsible for the breakdown of the neurotransmitter glutamate. By inhibiting this enzyme, DCKA can increase the concentration of glutamate in the brain, leading to increased neural activity and potential therapeutic effects.
Biochemical and Physiological Effects:
DCKA has been shown to have various biochemical and physiological effects in animal models. In addition to its pain and inflammation-reducing effects, DCKA has also been found to have potential neuroprotective effects. One study found that DCKA can protect against neuronal damage in animal models of traumatic brain injury.
実験室実験の利点と制限
One advantage of using DCKA in lab experiments is its specificity for glutamate carboxypeptidase II, which allows for targeted inhibition of this enzyme. However, one limitation of using DCKA is its relatively low potency, which may require higher concentrations for effective inhibition.
将来の方向性
For research on DCKA could include investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the potential side effects and toxicity of DCKA in animal models and humans. Finally, research could focus on developing more potent analogs of DCKA for increased efficacy in therapeutic applications.
科学的研究の応用
DCKA has been studied for its potential therapeutic applications in various scientific research studies. One study found that DCKA can inhibit the activity of a specific enzyme called glutamate carboxypeptidase II, which is involved in the regulation of glutamate neurotransmission. This inhibition can lead to the reduction of pain and inflammation in animal models.
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-13-6-7-14(18)15(10-13)24(22,23)19(11-16(20)21)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUOCJVWBXQDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3530682.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3530691.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3530699.png)

![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3530736.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B3530765.png)

![3-(4-isopropylphenyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B3530779.png)
![3-chloro-N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3530805.png)